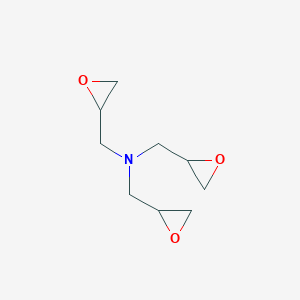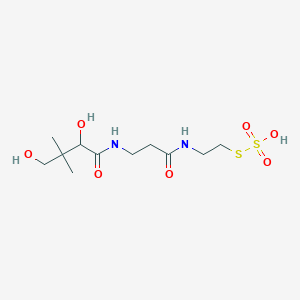
S-sulfopante-theine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pantetheine sulfonate is a dipeptide and a S-alkyl thiosulfate.
科学的研究の応用
1. Role in Sulfonamide Drug Chemistry
S-Sulfopantetheine plays a significant role in the chemistry of sulfonamide drugs, which exhibit a range of pharmacological activities. These include acting as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, treating diverse diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma (Ovung & Bhattacharyya, 2021).
2. Environmental Interactions of Sulfonamides
Research on the environmental interactions of sulfonamides, such as their degradation and eco-toxicity, is crucial. This includes studies on the electrochemical oxidation of sulfonamides like sulfadiazine and sulfamethazine in various environments, assessing their impact on organisms like algae and duckweed (Fabiańska et al., 2014).
3. Sulfonic-Acid Ionomers in Technology
Perfluorinated sulfonic-acid (PFSA) ionomers, related to sulfopantetheine chemistry, are key in developing technologies like electrochemistry and polymer physics. They are used in creating advanced materials for energy and environmental applications (Kusoglu & Weber, 2017).
4. Redox Biology and Proteomic Analysis
S-sulfopantetheine is significant in understanding redox biology and oxidative stress. Activity-based sensing and proteomic methods help map physiological and pathological changes in cysteine oxidation, shedding light on processes like cell proliferation and death (Shi & Carroll, 2019).
5. Influence in Drug Metabolism
Cytosolic sulfotransferases (SULTs), which involve S-sulfopantetheine, play a vital role in drug metabolism. Variations in these enzymes influence the disposition of drugs, highlighting the significance of S-sulfopantetheine in pharmacogenetics (Nowell & Falany, 2006).
特性
分子式 |
C11H22N2O7S2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane |
InChI |
InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20) |
InChIキー |
XZYZGXXLESEEBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
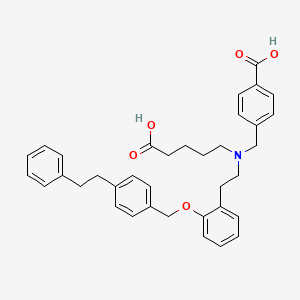
![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)
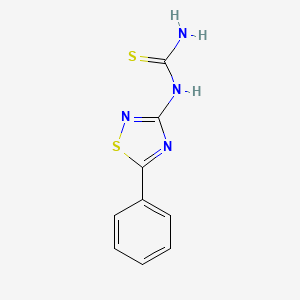
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)
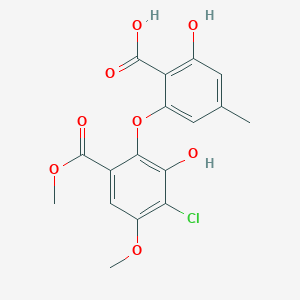

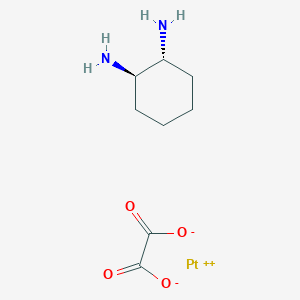
![(Z)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1243204.png)
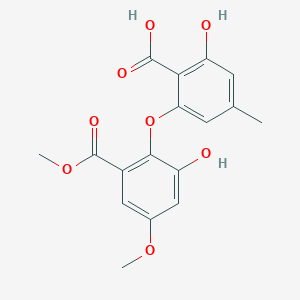
![(2S)-2-amino-N-[(3S)-7,7-dimethyl-4-[[4-(2-methylphenyl)-1-piperazinyl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide](/img/structure/B1243206.png)

